Pazufloxacin

Description

Pazufloxacin is under investigation in clinical trial NCT02592096 (this compound Mesilate Ear Drops Clinical Trial Protocol).

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

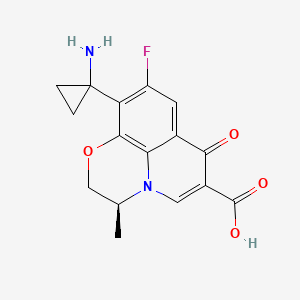

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMUUZPGZWTRP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046697 | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127045-41-4 | |

| Record name | Pazufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pazufloxacin Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its bactericidal effects on Gram-negative bacteria. The document outlines the primary cellular targets, the resultant physiological and morphological changes in the bacteria, and the key signaling pathways activated in response to the antibiotic's action. Furthermore, it presents quantitative data on its efficacy and detailed protocols for the experimental determination of its activity.

Core Mechanism of Action: Dual Targeting of Type II Topoisomerases

The primary mechanism of action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. In Gram-negative bacteria, DNA gyrase is generally considered the primary target of fluoroquinolones, with topoisomerase IV acting as a secondary target.[2][3]

This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient double-strand breaks created by the topoisomerases, preventing the subsequent re-ligation of the DNA strands. This leads to an accumulation of these stalled cleavage complexes, which act as physical barriers to the progression of DNA replication forks. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell death.[]

Quantitative Data on this compound Activity

The in vitro activity of this compound against a range of Gram-negative bacteria is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: MIC50 and MIC90 Values of this compound against Gram-negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.025 | 12.5 | [4][5] |

| Pseudomonas aeruginosa | 0.78 | 12.5 | [6] |

| Klebsiella pneumoniae | - | 0.025 - 50 | [7] |

| Enterobacter cloacae | - | 0.025 - 50 | [7] |

| Citrobacter freundii | - | 0.025 - 50 | [7] |

| Serratia marcescens | - | 0.025 - 50 | [7] |

| Proteus mirabilis | - | 0.025 - 50 | [7] |

| Haemophilus influenzae | - | 0.025 - 50 | [7] |

| Moraxella catarrhalis | - | 0.025 - 50 | [7] |

| Gardnerella vaginalis | 6.25 | 6.25 | [6] |

| Bacteroides fragilis | 6.25 | 12.5 | [6] |

| Prevotella bivia | 12.5 | 25 | [6] |

Note: MIC values can vary depending on the specific strains tested and the methodologies used.

The inhibitory activity of this compound against its molecular targets, DNA gyrase and topoisomerase IV, is quantified by the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: IC50 Values of this compound against Bacterial Topoisomerases

| Enzyme | Organism | IC50 (µg/mL) | Reference(s) |

| DNA Gyrase | Staphylococcus aureus | ~Same as Topo IV | [5] |

| Topoisomerase IV | Staphylococcus aureus | ~Same as DNA Gyrase | [5] |

Note: Data for specific Gram-negative topoisomerases were not available in the provided search results. The data for S. aureus is included for context.

Cellular and Morphological Effects

The inhibition of DNA replication and the induction of DNA damage by this compound lead to distinct changes in bacterial cell morphology and physiology. A primary consequence is the inhibition of cell division, which often results in the formation of filamentous cells. This occurs because the bacteria continue to grow in length but are unable to divide, a hallmark of DNA damage and the subsequent SOS response.

Induction of the SOS Response

The presence of double-strand DNA breaks caused by this compound is a potent trigger for the SOS response, a global stress response in bacteria. This complex signaling pathway involves the activation of the RecA protein, which senses the DNA damage. Activated RecA then promotes the autocatalytic cleavage of the LexA repressor protein. The cleavage of LexA leads to the de-repression of a regulon of genes involved in DNA repair, damage tolerance, and cell cycle arrest.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified Gram-negative DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (5X): e.g., 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

Dilution Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

This compound stock solution (in DMSO or water)

-

Stop Solution/Loading Dye: e.g., GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose, TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound or solvent control (e.g., DMSO) to the tubes.

-

Initiate the reaction by adding a predetermined amount of DNA gyrase (typically 1 unit) to each tube, except for the negative control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding Stop Solution/Loading Dye and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of this compound.[8]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Materials:

-

Purified Gram-negative topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 5 mM ATP

-

Dilution Buffer

-

This compound stock solution

-

Stop Solution/Loading Dye

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose, TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, kDNA, and sterile water.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound or a solvent control.

-

Start the reaction by adding a defined unit of topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and process the samples as described for the gyrase supercoiling assay.

-

Analyze the samples by agarose gel electrophoresis. Inhibition is indicated by the persistence of the high molecular weight kDNA network at the top of the gel and a reduction in the release of decatenated minicircles, which migrate further into the gel.[9][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

-

Gram-negative bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Read the MIC as the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow for Mechanism of Action Characterization

The elucidation of the mechanism of action of a novel antibacterial agent like this compound typically follows a structured workflow.

References

- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activities of this compound, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

- 10. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of pazufloxacin, a fluoroquinolone antibiotic. The document details its activity against a broad range of clinically relevant bacteria, outlines the standard experimental protocols for susceptibility testing, and illustrates key concepts through diagrams.

Introduction to this compound

This compound is a synthetic fluoroquinolone antimicrobial agent recognized for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is also effective against anaerobic bacteria and Legionella species.[4][5] Developed in Japan, this compound mesilate is administered intravenously for treating severe and complicated infections, including those of the respiratory tract, urinary tract, and intra-abdominal infections.[2][3]

The primary mechanism of action for this compound, consistent with other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7] By targeting these enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, leading to double-strand breaks in the bacterial DNA and ultimately, cell death.[2] This dual-targeting mechanism enhances its antibacterial potency and may help to mitigate the development of resistance.[2] this compound also exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[2]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound's bactericidal effect is achieved by targeting key enzymes in bacterial DNA metabolism. The following diagram illustrates this signaling pathway.

Caption: this compound's mechanism of action targeting bacterial DNA synthesis.

In Vitro Antibacterial Activity

This compound demonstrates a wide range of activity against various bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[8] MIC50 and MIC90 values correspond to the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

This compound generally exhibits potent activity against Gram-negative bacteria.[1][3]

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Escherichia coli | - | 0.06 - 12.5 | - |

| Klebsiella pneumoniae | - | 0.5 | - |

| Pseudomonas aeruginosa | - | 4 | 0.5 |

| Haemophilus influenzae | - | 0.5 | - |

| Moraxella catarrhalis | - | 1 | - |

| Enterobacter cloacae | - | 0.06 - 4 | - |

| Proteus spp. | - | 0.06 - 4 | - |

| Acinetobacter spp. | - | 0.06 - 4 | - |

| Legionella spp. | - | 0.032 | - |

Data compiled from multiple sources.[1][3][9][10][11]

Gram-Positive Bacteria

The activity of this compound against Gram-positive bacteria is also significant, although higher MICs are observed for some species compared to Gram-negatives.[1][3]

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus | - | 1 | 0.25 - 4 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | - | 16 | - |

| Staphylococcus epidermidis | - | 1 | 0.25 - 4 |

| Streptococcus pneumoniae | - | - | - |

| Streptococcus spp. | - | 0.06 - 4 | - |

| Enterococcus faecalis | - | 16 | - |

Data compiled from multiple sources.[1][3][9]

Experimental Protocols for Susceptibility Testing

The determination of in vitro antibacterial activity is predominantly achieved through standardized susceptibility testing methods. The agar dilution method is a common technique cited in studies evaluating this compound.[1][3]

Agar Dilution Method

The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent. It involves incorporating varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test microorganisms.

Protocol:

-

Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared at a high concentration and then serially diluted to create a range of working concentrations.

-

Preparation of Agar Plates: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted.

-

Inoculation: A standardized volume of the prepared bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

-

Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a defined period, usually 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

Another widely used method is broth microdilution, which involves a multi-well plate format.

Protocol:

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible growth (turbidity) is observed.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for determining the in vitro antibacterial spectrum of a compound like this compound.

Caption: Workflow for in vitro antibacterial susceptibility testing.

Logical Overview of this compound's Antibacterial Spectrum

This diagram provides a high-level classification of this compound's antibacterial activity.

Caption: High-level overview of this compound's antibacterial spectrum.

Conclusion

This compound demonstrates a potent and broad in vitro antibacterial spectrum, encompassing a wide range of clinically significant Gram-positive and Gram-negative pathogens, as well as atypical and anaerobic bacteria. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, provides a solid basis for its bactericidal activity. The data presented in this guide, derived from standardized susceptibility testing protocols, underscore the potential of this compound as an important therapeutic agent in the management of serious bacterial infections. Further research and ongoing surveillance are crucial to monitor its continued efficacy in the face of evolving antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound Mesilate used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [In vitro and in vivo antibacterial activities of this compound mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. researchgate.net [researchgate.net]

- 10. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of this compound, tosufloxacin and other quinolones against Legionella species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to Pazufloxacin's Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of pazufloxacin, a potent fluoroquinolone antibiotic, focusing on its inhibitory effects on two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.

Executive Summary

This compound exerts its bactericidal effect by targeting and inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] this compound stabilizes the covalent complex formed between these enzymes and the bacterial DNA, which results in the accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.[1][2] Notably, in Gram-positive bacteria such as Staphylococcus aureus, this compound demonstrates a balanced, dual-targeting property, inhibiting both enzymes at similar concentrations, a characteristic that is believed to slow the development of resistance. While it is established as a potent inhibitor of DNA gyrase in Gram-negative species like Pseudomonas aeruginosa, specific enzymatic inhibition data for these organisms is less prevalent in the literature.[3][4]

Mechanism of Action: Trapping the Enzyme-DNA Complex

The primary mechanism of action for all quinolone antibiotics, including this compound, is the disruption of DNA synthesis.[2] This is not achieved by inhibiting the enzymes directly in their unbound state, but rather by converting them into cellular toxins.

-

Binding to the Complex : DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA to allow for strand passage, thereby managing supercoiling and decatenation, respectively.[2]

-

Stabilization of the Cleavage Complex : this compound intercalates at the DNA-enzyme interface, forming a stable ternary drug-enzyme-DNA complex. This complex traps the enzyme in its cleavage state, preventing the crucial DNA re-ligation step.[1][2]

-

Induction of DNA Damage and Cell Death : The stalled cleavage complexes act as physical roadblocks to the DNA replication machinery.[1] The accumulation of these complexes leads to the release of irreversible double-strand DNA breaks, triggering the bacterial SOS response and culminating in rapid cell death.[1]

In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Pazufloxacin

Introduction

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic used for the treatment of various bacterial infections.[1] As a member of the quinolone class, its bactericidal activity is mediated through the inhibition of essential bacterial enzymes involved in DNA replication.[2] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical studies. The drug is typically administered via intravenous infusion.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound observed in different study populations.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | 500 mg Single Dose (Healthy Volunteers)[4] | 500 mg Multiple Doses (Healthy Volunteers)[4] | 500 mg Infusion (Patients Post-Surgery)[3] |

| Cmax (mg/L) | 13.71 ± 1.81 | 15.41 ± 1.67 | Plasma: 2.13 ± 0.74 (Ratio to Bile) |

| AUC0-t (mg·h/L) | 24.60 ± 4.15 | 28.42 ± 4.90 | Plasma: 3.58 ± 1.15 (Ratio to Bile) |

| Tmax (h) | 0.47 ± 0.09 | 0.48 ± 0.10 | Plasma to Bile Delay: 0.75 ± 0.18 |

| t1/2 (h) | 1.46 ± 0.64 | 1.33 ± 0.49 | - |

| Vd (L/kg) | 0.17 ± 0.03 | - | - |

| CL (L/h·kg) | 0.09 ± 0.04 | 0.09 ± 0.06 (L/h) | - |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | 2.5 mg/kg (Neutropenic Mice)[5][6] | 10 mg/kg (Neutropenic Mice)[5][6] | 40 mg/kg (Neutropenic Mice)[5][6] | 5 mg/kg (Buffalo Calves)[7] |

| Cmax (µg/mL) | 0.63 | 2.51 | 10.03 | 1.12 ± 0.05 |

| AUC0-∞ (µg·h/mL) | 1.35 | 5.40 | 21.6 | - |

| t1/2 elimination (h) | - | - | - | 3.01 ± 0.18 |

| Vd (L/kg) | 0.84 ± 0.12 (mean for all doses) | 0.84 ± 0.12 (mean for all doses) | 0.84 ± 0.12 (mean for all doses) | 2.96 ± 0.20 |

| CL (L/kg/h) | - | - | - | 0.67 ± 0.02 |

Experimental Protocols

-

Human Pharmacokinetic Studies: In a study with healthy volunteers, 500 mg of this compound mesylate was administered intravenously twice a day for 5 days.[4] Plasma concentrations were determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection method.[4] In a separate study involving patients undergoing biliary pancreatic surgery, 500 mg of this compound was given as a 0.5-hour intravenous infusion.[3] Both blood and bile samples were collected at specified intervals, and drug concentrations were measured by HPLC.[3]

-

Animal Pharmacokinetic Studies: In a neutropenic mouse thigh infection model, single subcutaneous doses of 2.5, 10, and 40 mg/kg of this compound were administered.[5] Serum samples were collected at various time points (10, 15, 30, 60, and 120 minutes) post-administration, and concentrations were determined using HPLC.[5]

Caption: Workflow for a typical pharmacokinetic study of this compound.

Pharmacodynamics: Mechanism of Action and Antimicrobial Efficacy

This compound exerts its bactericidal effect by targeting bacterial DNA synthesis.[1]

Mechanism of Action

As a fluoroquinolone, this compound's primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter chromosomes following a round of DNA replication.[1]

By inhibiting the ligase activity of these enzymes, this compound leads to the accumulation of single- and double-strand breaks in the bacterial DNA, which ultimately results in cell death.[1][8]

Caption: Mechanism of action of this compound.

Data Presentation: Pharmacodynamic Parameters

The efficacy of this compound is concentration-dependent, with the key pharmacodynamic indices being the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[5][9]

Table 3: In Vivo Pharmacodynamic Targets for this compound against P. aeruginosa

| Efficacy Endpoint | fAUC24/MIC Target[5][9] | fCmax/MIC Target[5][9] |

| Bacteriostatic (Stasis) | 46.1 | 5.5 |

| 1-log10 CFU Reduction | 63.8 | 7.1 |

| 2-log10 CFU Reduction | 100.8 | 10.8 |

Table 4: In Vitro Activity of this compound

| Parameter | Organism | Value (µg/mL) |

| IC50 (DNA Gyrase Inhibition) | E. coli | 0.88[10] |

| IC50 (DNA Gyrase Inhibition) | P. aeruginosa | 1.9[10] |

| MIC90 Range | Gram-positive & Gram-negative bacteria, anaerobes | 0.025 - 100[10] |

Experimental Protocols

-

Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound against various bacterial strains were determined using the double broth dilution method.[11] For instance, against P. aeruginosa, serial dilutions of the bacterial suspension were plated on Mueller-Hinton agar plates containing different concentrations of this compound to evaluate the MIC after 16-20 hours of incubation.[5]

-

In Vivo Pharmacodynamic Model: A neutropenic mouse thigh infection model is a standard method used to evaluate the in vivo efficacy of antibiotics like this compound.[5] Mice are first rendered neutropenic and then infected with a specific bacterial strain (e.g., P. aeruginosa) in the thigh muscle.[9] Different dosing regimens of the antibiotic are administered, and the change in bacterial count (log10 CFU/thigh) is measured over 24 hours to correlate with PK/PD indices.[5][6]

References

- 1. What is this compound Mesilate used for? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Pharmacokinetics and pharmacodynamic target attainment of intravenous this compound in the bile of patients undergoing biliary pancreatic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of this compound in buffalo calves after single subcutaneous administration | The Indian Journal of Animal Sciences [epubs.icar.org.in]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [Clinical pharmacokinetics/pharmacodynamics study on this compound methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pazufloxacin's Efficacy Against Antibiotic-Resistant Bacterial Strains: A Technical Guide

This technical guide provides an in-depth analysis of pazufloxacin's activity against a range of antibiotic-resistant bacterial strains. The following sections detail its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, a fluoroquinolone antimicrobial agent, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] Inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in cell death.[1] This dual-targeting mechanism contributes to its potent antibacterial activity and may help in mitigating the development of resistance.[1] this compound also exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[1]

Mechanism of action of this compound.

In Vitro Activity of this compound

This compound has demonstrated a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including several resistant phenotypes.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of this compound against various clinically relevant bacterial isolates.

| Bacterial Species | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Streptococcus agalactiae | - | 3.13 | 3.13 | [4] |

| Gardnerella vaginalis | - | 6.25 | 6.25 | [4] |

| Escherichia coli | - | 0.025 | 0.10 | [4] |

| Pseudomonas aeruginosa | - | 0.78 | 12.5 | [4] |

| Peptostreptococcus magnus | - | 6.25 | 25 | [4] |

| Bacteroides fragilis | - | 6.25 | 12.5 | [4] |

| Prevotella bivia | - | 12.5 | 25 | [4] |

| Quinolone-susceptible staphylococci | - | - | 0.2 | [5] |

| Enterococci | - | - | 6.25 | [5] |

| Cephem-resistant Enterobacteriaceae | - | - | 0.025-50 | [5] |

| Ceftazidime, Imipenem, and Gentamicin-resistant Pseudomonas aeruginosa | Multi-drug resistant | - | 0.025-50 | [5] |

| Neisseria gonorrhoeae | - | <0.006 | 0.1 | [6] |

Combination Therapy

Studies have investigated the in vitro combination effect of this compound with other antibiotics against resistant strains, primarily using the checkerboard dilution method.

The combination of this compound with various anti-MRSA agents has been evaluated against β-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR).

| Combination Agent | Number of Strains | Synergistic Effect (%) | Additive Effect (%) | Indifference (%) | Antagonistic Effect (%) | Reference |

| Vancomycin (VCM) | 26 | - | 50 | >60 | 0 | [5][7][8] |

| Teicoplanin (TEIC) | 26 | 4 | 92 | - | 0 | [5][7][9] |

| Arbekacin (ABK) | 26 | 15 | 50 | >60 | 0 | [5][7][8] |

| Minocycline (MINO) | 26 | 15 | 31 | - | 12 | [5][7][9] |

| Sulfamethoxazole-trimethoprim (ST) | 26 | - | 54 | - | 0 | [7] |

The synergistic and additive effects of this compound in combination with β-lactams and aminoglycosides have been observed against clinical isolates of P. aeruginosa.

| Combination Agent | Number of Strains | Synergistic Effect (%) | Additive Effect (%) | Reference |

| Ceftazidime (CAZ) | 27 | 11.1 | >50 | [5][8] |

| Meropenem (MEPM) | 27 | 11.1 | >50 | [8] |

| Cefozoprane (CZOP) | 27 | 3.7 | >50 | [8] |

| Panipenem/betamipron (PAPM/BP) | 27 | 3.7 | >50 | [8] |

| Amikacin (AMK) | 27 | - | >50 | [5][8] |

| Isepamicin (ISP) | 27 | - | >50 | [5][8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the agar dilution method according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or the Japanese Society of Chemotherapy.

Workflow for MIC determination.

Checkerboard Method for Combination Synergy Testing

The checkerboard method is a common technique to assess the in vitro interaction between two antimicrobial agents.

-

Preparation of Antibiotic Solutions : Serial twofold dilutions of this compound and the combination antibiotic are prepared.

-

Plate Setup : A microtiter plate is set up where the concentration of this compound increases along the x-axis and the concentration of the second antibiotic increases along the y-axis.

-

Inoculation : Each well is inoculated with a standardized bacterial suspension.

-

Incubation : The plate is incubated under appropriate conditions.

-

Interpretation : The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

-

Synergy : FIC index ≤ 0.5

-

Additive : 0.5 < FIC index ≤ 1

-

Indifference : 1 < FIC index ≤ 4

-

Antagonism : FIC index > 4

-

Checkerboard method workflow.

In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound.

-

Induction of Neutropenia : Mice are rendered neutropenic by treatment with cyclophosphamide.

-

Infection : The thigh muscle is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).

-

Treatment : this compound is administered at various dosing regimens.

-

Assessment : At a predetermined time point (e.g., 24 hours), the thigh muscle is excised, homogenized, and bacterial colony-forming units (CFUs) are enumerated.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : The relationship between drug exposure (e.g., AUC24/MIC, Cmax/MIC) and the change in bacterial count is determined to identify the PK/PD index that best predicts efficacy.[10][11]

Activity Against Specific Resistant Pathogens

ESBL-Producing Enterobacterales

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins and cephalosporins.[12][13] The most common ESBL-producing bacteria are E. coli and Klebsiella pneumoniae.[12][14] While specific MIC data for this compound against a wide range of ESBL-producing strains was not detailed in the initial literature search, fluoroquinolones are generally considered an important therapeutic option for infections caused by these organisms.[15]

Pseudomonas aeruginosa

P. aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics.[16][17] this compound has shown potent in vitro and in vivo activity against P. aeruginosa.[11] Pharmacokinetic/pharmacodynamic studies in a murine thigh infection model demonstrated that the therapeutic efficacy of this compound against P. aeruginosa correlated well with the ratio of the area under the free concentration-time curve to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[10][11]

Quinolone-Resistant Neisseria gonorrhoeae

The emergence of quinolone resistance in N. gonorrhoeae is a significant clinical concern. Resistance is often conferred by mutations in the gyrA and parC genes. Studies have shown that gonococcal isolates with higher this compound MICs (≥0.2 μg/ml) are associated with clinical treatment failure.[6]

Conclusion

This compound demonstrates significant in vitro and in vivo activity against a variety of antibiotic-resistant bacterial strains, including MRSA and P. aeruginosa. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, provides a basis for its potent bactericidal effects. Combination therapy studies suggest that this compound can act additively or synergistically with other antibiotics, potentially offering improved therapeutic outcomes. Further research is warranted to fully elucidate its role in treating infections caused by ESBL-producing Enterobacterales and to monitor the evolution of resistance. The data presented in this guide underscores the potential of this compound as a valuable agent in the management of infections caused by challenging antibiotic-resistant pathogens.

References

- 1. What is this compound Mesilate used for? [synapse.patsnap.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro activities of this compound, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reduced Clinical Efficacy of this compound against Gonorrhea Due to High Prevalence of Quinolone-Resistant Isolates with the GyrA Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Combination effect of this compound and anti-mrsa drugs against beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro combination effect of this compound with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COMBINATION EFFECT OF this compound AND ANTI-MRSA DRUGS AGAINST β-LACTAM ANTIBIOTIC INDUCED VANCOMYCIN-RESISTANT MRSA (BIVR) [jstage.jst.go.jp]

- 10. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-Dependent Activity of this compound against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study [mdpi.com]

- 12. What Are Infections Caused by ESBL-Producing Bacteria? Causes, Symptoms, and Treatment [webmd.com]

- 13. gov.uk [gov.uk]

- 14. About ESBL-producing Enterobacterales | ESBL-producing Enterobacterales | CDC [cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Chemical and Physical Properties of Pazufloxacin for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the essential chemical and physical properties of Pazufloxacin and its commonly used salt, this compound Mesylate. The information compiled herein is intended to support laboratory research and development activities by providing key data points, experimental protocols, and visual representations of its mechanism and analysis.

Core Physicochemical Properties

This compound is a synthetic fluoroquinolone antibacterial agent.[1][2][3] For laboratory use, it is often supplied as this compound Mesylate, which typically offers enhanced water solubility and stability.[4]

This compound (Base)

The fundamental properties of the active this compound molecule are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅FN₂O₄ | [1][2][5] |

| Molecular Weight | 318.30 g/mol | [1][5] |

| CAS Number | 127045-41-4 | [1][5] |

| Appearance | Crystals | [1] |

| Melting Point | 269-271.5°C | [1] |

| Optical Rotation | [α]D²⁵ -88.0° (c=0.5 in 0.05N aq NaOH) | [1] |

| XLogP3 | -0.8 | [5] |

This compound Mesylate

The mesylate salt is the form frequently utilized in pharmaceutical formulations and laboratory studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉FN₂O₇S (C₁₆H₁₅FN₂O₄·CH₃SO₃H) | [1][6] |

| Molecular Weight | 414.4 g/mol | [6][7] |

| CAS Number | 163680-77-1 | [3][6] |

| Appearance | White to off-white crystalline powder; Colorless prisms | [1][3] |

| Melting Point | 258-259°C (dec.) | [1] |

| Solubility (25°C) | Water: >200 mg/mL; DMSO: 82 mg/mL; Ethanol: 7 mg/mL | [1][8] |

| Optical Rotation | [α]D²⁰ -64.2° (c=1 in 1.0N NaOH) | [1] |

| pKa (Strongest Acidic) | 5.59 | [9] |

| pKa (Strongest Basic) | 8.16 | [9] |

Spectral Data

Spectral characteristics are crucial for the identification and quantification of this compound.

| Spectral Data Type | Characteristic Value | Reference(s) |

| UV λmax | 247 nm (in 0.1N HCl); 249 nm | [10][11][12][13] |

| LC-MS | Precursor [M+H]⁺: 319.1085 | [5] |

| Infrared (IR) Spectra | ATR-IR data available | [5] |

| Raman Spectra | Data available | [5] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This leads to double-strand breaks in the bacterial DNA, inhibiting cell division and resulting in cell death.[14] The inhibition of both enzymes enhances its antibacterial potency.[14]

Experimental Protocols

The following protocols are synthesized from validated methods for the analysis and handling of this compound in a laboratory setting.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the determination and quantification of this compound in bulk form and pharmaceutical preparations.[12][13]

Objective: To quantify this compound concentration.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 column (e.g., Kromasil C-18, 250 x 4.6 mm, 5 µm)[12]

-

HPLC-grade methanol

-

Phosphate buffer (pH 4.0)[12]

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm membrane filter

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and phosphate buffer (pH 4.0), often in a 50:50 (v/v) ratio.[12] Filter the mobile phase through a 0.45 µm filter and degas using sonication before use.[13]

-

Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[13] From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 5-25 µg/mL.[12]

-

Sample Preparation: If analyzing a formulation, dilute it with the mobile phase to obtain a theoretical concentration within the linearity range of the standard curve.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

A simple and rapid method for the estimation of this compound Mesylate.

Objective: To determine the concentration of this compound Mesylate.

Instrumentation & Materials:

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes

-

This compound Mesylate reference standard

-

Volumetric flasks and pipettes

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of this compound Mesylate in 0.1N HCl. From this, create a series of dilutions to achieve concentrations in the linear range of 2-12 µg/mL.[10][11]

-

Wavelength Scan: Scan a standard solution across the UV range to determine the maximum absorbance wavelength (λmax), which is approximately 247 nm.[10][11]

-

Measurement: Measure the absorbance of all standard solutions at the λmax (247 nm) against a 0.1N HCl blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (R² ≈ 0.99).[10][11]

-

Sample Analysis: Prepare the sample in 0.1N HCl, ensuring the final concentration falls within the calibrated range. Measure its absorbance and determine the concentration from the calibration curve.

Recrystallization for Salt/Polymorph Preparation

Different crystalline forms of this compound Mesylate can be obtained through recrystallization from various solvents, which is critical for studies on solubility, stability, and bioavailability.[15]

Objective: To prepare different crystalline forms of this compound Mesylate.

Materials:

-

This compound Mesylate

-

Solvents (e.g., Ethanol, Acetonitrile with water, Acetone with water)[15]

-

Heating plate/water bath

-

Crystallization dish

-

Filtration apparatus

Methodology (Example for Anhydrous Form 1a):

-

Dissolve this compound Mesylate (e.g., 0.03 g) in 10 mL of ethanol under gentle warming to ensure complete dissolution.[15]

-

Allow the solution to cool slowly to room temperature.

-

Let the solution stand undisturbed for several hours (e.g., 3 hours).[15]

-

Colorless plate-like crystals of the anhydrous form should form.[15]

-

Collect the crystals by filtration and dry them appropriately.

-

Note: Using different solvents or solvent systems (e.g., acetonitrile/water or acetone/water) will yield different hydrated forms.[15]

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C16H15FN2O4 | CID 65957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Mesilate | C17H19FN2O7S | CID 6918232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Mesylate | Topoisomerase | Antibiotic | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. UV method development and validation for this compound mesylate. [wisdomlib.org]

- 11. wjpr.net [wjpr.net]

- 12. ijpda.org [ijpda.org]

- 13. longdom.org [longdom.org]

- 14. What is this compound Mesilate used for? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

A Technical Review of the Clinical Applications of Pazufloxacin

Abstract: Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some drug-resistant strains.[1] Developed in Japan, it is utilized clinically for a range of severe and complicated infections.[2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, clinical efficacy across various applications, safety profile, and the methodologies of key clinical investigations. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing complex processes through diagrams to facilitate a deeper understanding of its therapeutic role.

Introduction to this compound

This compound Mesilate, marketed under trade names such as Pasil and Pzfx, is a synthetic quinolone antimicrobial agent.[2] It is primarily administered intravenously, making it suitable for hospitalized patients with serious infections requiring immediate intervention.[2] Its clinical indications include respiratory tract infections, urinary tract infections, intra-abdominal infections, and secondary infections in wounds.[1][2] The drug exhibits potent bactericidal activity against a wide array of pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By binding to and stabilizing a cleavage complex of the enzyme and DNA, this compound induces double-strand breaks in the bacterial chromosome.[2] This action halts DNA synthesis and cell division, ultimately leading to bacterial cell death.[2] The dual-targeting mechanism enhances its antibacterial potency and may help in mitigating the development of resistance.[2][4]

Clinical Applications and Efficacy

This compound has been evaluated in numerous clinical trials for various bacterial infections. Its efficacy is often compared to other broad-spectrum antibiotics.

Respiratory Tract Infections

This compound is effective in treating moderate to severe acute bacterial respiratory infections, such as pneumonia and lung abscess.[1][5]

Table 1: Efficacy of this compound vs. Levofloxacin in Acute Respiratory Infections

| Study Group | N | Clinical Cure Rate | Clinical Effective Rate | Bacterial Clearance Rate | Reference |

|---|---|---|---|---|---|

| This compound | 68 | 52.9% - 57.1% | 86.7% - 93.7% | 92.5% | [5] |

| Levofloxacin | 66 | 57.6% - 61.3% | 87.9% - 93.6% | 94.3% | [5] |

| This compound | 120 | 77.50% | 98.33% | 96.97% | [6] |

| Levofloxacin | 120 | 74.17% | 96.67% | 95.70% |[6] |

Data from multicenter randomized controlled trials. No statistically significant differences were found between the two groups in these studies.

Urinary Tract Infections (UTIs)

This compound is also indicated for complicated UTIs like pyelonephritis and cystitis.[3][7]

Table 2: Efficacy of this compound vs. Levofloxacin in Acute Bacterial UTIs

| Study Group | Overall Efficacy (Respiratory & UTI) | Bacterial Clearance Rate (UTI) | Reference |

|---|---|---|---|

| This compound | 93.5% | 94.1% | [4] |

| Levofloxacin | 89.6% | 89.7% |[4] |

Intra-abdominal Infections

The drug is used for various intra-abdominal infections, including peritonitis, liver abscess, and cholecystitis.[1][8]

Ophthalmic Infections

Recent studies have explored the use of ophthalmic solutions of this compound for bacterial conjunctivitis, demonstrating comparable efficacy to other fluoroquinolones like moxifloxacin and gatifloxacin.[9]

Table 3: Efficacy of this compound Ophthalmic Solution in Bacterial Conjunctivitis

| Treatment Group (0.6% this compound) | N | Bacterial Eradication | Clinical Remission | Reference |

|---|---|---|---|---|

| Twice a day (BID) | 90 | 79% | 89% | [9] |

| Three times a day (TID) | 76 | 84% | 98% | [9] |

| Four times a day (QID) | 68 | 84% | 92% | [9] |

| Moxifloxacin 0.5% (TID) | 82 | 80% | 91% | [9] |

| Gatifloxacin 0.5% (TID) | 72 | 82% | 92% |[9] |

Safety and Tolerability Profile

This compound is generally well-tolerated.[2] The most commonly reported adverse reactions are gastrointestinal and nervous system effects.

Table 4: Incidence of Adverse Reactions with this compound

| Adverse Reaction | Incidence Rate | Notes | References |

|---|---|---|---|

| Gastrointestinal | |||

| Nausea, Vomiting, Diarrhea | Common | Generally mild to moderate. | [3][5][7] |

| Administration Site | |||

| Injection Site Pain, Phlebitis | Common | Can be minimized by slow infusion over 30-60 minutes. | [3][7][8] |

| Nervous System | |||

| Headache, Dizziness | Reported | [7] | |

| Convulsions | Rare | Caution advised in patients with epilepsy or convulsive disorders. | [3][7] |

| Hypersensitivity | |||

| Rashes, Itching | Reported | Discontinue if hypersensitivity occurs. | [3][7] |

| Comparative Trials | |||

| vs. Levofloxacin | 16.2% | No significant difference (Levofloxacin: 16.7%). | [5] |

| vs. Levofloxacin | 4.03% - 4.88% | No significant difference (Levofloxacin: 2.42% - 7.44%). | [4][6] |

| vs. Ceftazidime (CAZ) | 6.8% | No significant difference (CAZ: 11.3%). |[10] |

Pharmacokinetics

This compound is administered intravenously and is widely distributed throughout the body.[3][11]

Table 5: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [3][11] |

| Terminal Elimination Half-life | 1.65 - 1.88 hours | [3][11] |

| Distribution | Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and cerebrospinal fluid. | [3][11] |

| Excretion | Primarily via urine (89.5% - 93.8% as unchanged drug). |[3][11] |

Key Experimental Protocols

The clinical efficacy of this compound has been established through numerous multicenter, randomized, and controlled trials. A generalized workflow for these trials is outlined below.

References

- 1. medindia.net [medindia.net]

- 2. What is this compound Mesilate used for? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. A Multicenter Randomized Controlled Trial of this compound Mesilate versus Lofloxacin in the Treatment of Acute Respiratory Infections_Chinese Journal of Evidence-Based Medicine_The only official website [english.wcjm.org]

- 6. researchgate.net [researchgate.net]

- 7. practo.com [practo.com]

- 8. mims.com [mims.com]

- 9. Efficacy and Safety of 0.6% this compound Ophthalmic Solution Versus Moxifloxacin 0.5% and Gatifloxacin 0.5% in Subjects with Bacterial Conjunctivitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

Pazufloxacin: A Technical Whitepaper on its Therapeutic Potential for Specific Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazufloxacin, a synthetic fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a wide range of clinically significant pathogens. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic/pharmacodynamic (PK/PD) profile, and clinical efficacy in targeted infections. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided, alongside structured data summaries and graphical representations of its molecular action and experimental application. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action

This compound is a member of the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][2] Like other fluoroquinolones, its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA but cannot reseal the break.[3]

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for decatenating (separating) newly replicated daughter chromosomes. By inhibiting topoisomerase IV, this compound prevents the segregation of chromosomal DNA into daughter cells, thereby halting cell division.[3]

The dual inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately results in rapid cell death.[1][2][4]

Caption: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.[3][5] Its activity is particularly noted against common pathogens implicated in respiratory, urinary tract, and intra-abdominal infections.

Table 1: In Vitro Activity of this compound Against Key Clinical Isolates

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | - | - | ≤0.12 - 1 | [6][7] |

| Staphylococcus aureus (MSSA) | - | 0.12 - 0.25 | 0.25 - 3.13 | [6][7] |

| Staphylococcus aureus (MRSA) | - | >100 | >100 | [6] |

| Haemophilus influenzae | - | ≤0.06 | ≤0.06 | [6] |

| Moraxella catarrhalis | - | ≤0.06 | ≤0.06 | [6] |

| Escherichia coli | - | 0.05 - 0.25 | 0.1 - 12.5 | [6] |

| Klebsiella pneumoniae | - | 0.12 | 0.5 | [6] |

| Pseudomonas aeruginosa | - | 1 | 8 - 50 | [6][7] |

| Enterobacter cloacae | - | 0.25 | 2 | [6] |

| Legionella spp. | 76 | - | 0.032 | [8] |

Note: MIC values can vary based on testing methodology and geographical location of isolates.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is closely linked to its pharmacokinetic and pharmacodynamic properties. It is administered intravenously, ensuring complete bioavailability.[5]

Table 2: Summary of Pharmacokinetic Parameters of this compound (500 mg IV Dose in Healthy Volunteers)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 13.71 ± 1.81 mg/L | [9] |

| Tmax (Time to Peak Concentration) | 0.47 ± 0.09 h | [9] |

| AUC₀₋ₜ (Area Under the Curve) | 24.60 ± 4.15 mg·h/L | [9] |

| t₁/₂ (Elimination Half-life) | 1.46 ± 0.64 h | [9] |

| Vd (Volume of Distribution) | 0.17 ± 0.03 L/kg | [9] |

| CL (Clearance) | 0.09 ± 0.04 L/h/kg | [9] |

This compound exhibits concentration-dependent killing, and its efficacy is best predicted by the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC₂₄/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[10]

References

- 1. This compound Mesilate Ear Drops Clinical Trial Protocol [ctv.veeva.com]

- 2. [PDF] HPLC and Densitometric TLC Methods for Simultaneous Determination of this compound with Some Co-Administered Drugs in Human Plasma | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Studies on Determination of this compound in Human Plasma: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. [Clinical pharmacokinetics/pharmacodynamics study on this compound methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pazufloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Pazufloxacin, a synthetic fluoroquinolone antibiotic. The following methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By targeting both enzymes, this compound effectively induces double-strand breaks in bacterial DNA, leading to cell death. Understanding the in vitro activity of this compound against clinically relevant bacterial isolates is crucial for its development and appropriate clinical use.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, targets the bacterial DNA replication process. The primary mechanism of action involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. Resistance to fluoroquinolones can emerge through several mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations reduce the binding affinity of the drug to its target enzymes. Another significant resistance mechanism is the active efflux of the drug from the bacterial cell by efflux pumps, which reduces the intracellular concentration of the antibiotic.

In Vitro Susceptibility Testing Methods

Standardized methods for in vitro susceptibility testing of this compound include broth microdilution, agar dilution, and disk diffusion. These methods are performed in accordance with guidelines from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As this compound is primarily used in Japan, interpretive criteria from the Japanese Society of Chemotherapy (JSC) are of particular relevance.[1]

Note: Official MIC and zone diameter breakpoints for this compound have not been established by CLSI or EUCAST. The interpretive criteria provided in this document are based on data from Japanese clinical studies and should be used for research purposes.

Quality Control (QC)

QC testing must be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. Standard ATCC® quality control strains should be used. While specific QC ranges for this compound are not published by CLSI or EUCAST, laboratories should establish their own internal QC ranges based on the methodologies described below.

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Staphylococcus aureus subsp. aureus ATCC® 29213™

Experimental Protocols

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in log phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Pipettes and sterile tips

Protocol:

-

Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).

-

Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

This method also determines the MIC of this compound by incorporating the antibiotic into an agar medium.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture in log phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Inoculum replicating device (optional)

Protocol:

-

Prepare this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Also, prepare a drug-free control plate.

-

Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10⁴ CFU per spot).

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the test organism.

Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

This compound disks (e.g., 5 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial culture in log phase

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile forceps or disk dispenser

Protocol:

-

Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

-

Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

-

Apply Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Data Presentation

The following tables summarize the available MIC data for this compound against various Gram-positive and Gram-negative bacteria from Japanese clinical studies.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | - | - | 0.2 |

| Staphylococcus aureus (MRSA) | - | - | >100 |

| Streptococcus pneumoniae | - | - | 1.56 |

| Enterococcus faecalis | - | - | 6.25 |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | - | 12.5 |

| Klebsiella pneumoniae | - | - | 0.2 |

| Pseudomonas aeruginosa | - | 0.5 | 50 |

| Haemophilus influenzae | - | - | ≤0.06 |

| Moraxella catarrhalis | - | - | ≤0.06 |

Note: The data presented is compiled from various Japanese surveillance studies and should be considered for research and informational purposes. These are not official breakpoints from a standards organization.[1][2]

Disclaimer

The protocols and data provided in these application notes are for research and developmental purposes only. It is essential to adhere to the latest guidelines from relevant standards organizations (e.g., CLSI, EUCAST, JSC) for clinical diagnostic applications. Laboratories should validate these methods for their specific use.

References

- 1. Differences in antimicrobial susceptibility breakpoints for Pseudomonas aeruginosa, isolated from blood cultures, set by the Clinical and Laboratory Standards Institute (CLSI) and the Japanese Society of Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A clinical phase III study of this compound in patients with bacterial pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

Application Notes and Protocols for Pazufloxacin Dosage and Administration in Animal Infection Models

Introduction

Pazufloxacin, a fluoroquinolone antibiotic, demonstrates potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] This mechanism disrupts DNA synthesis, leading to bacterial cell death.[1] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for this compound in various preclinical animal infection models, designed for researchers and drug development professionals. This compound is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Legionella species.[1][3][4][5]

Application Notes

This compound has been evaluated in several animal infection models to determine its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are crucial for establishing effective dosing regimens.

-

Murine Thigh Infection Model: This model is extensively used to evaluate the efficacy of antibiotics against localized bacterial infections. In a study involving neutropenic mice with Pseudomonas aeruginosa thigh infections, this compound administered subcutaneously demonstrated concentration-dependent activity.[3] The therapeutic efficacy was most strongly correlated with the ratio of the area under the free concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[3]

-

Systemic Infection Models: The efficacy of this compound has been demonstrated in systemic infection models in mice, including those treated with cyclophosphamide to induce a compromised immune state.[4] These models are critical for assessing an antibiotic's ability to combat bloodstream infections.

-

Other Localized Infection Models: In rats, this compound has shown therapeutic activity in a carboxymethyl cellulose (CMC) pouch infection model and a bladder calculus infection model, indicating its potential for treating localized soft tissue and urinary tract infections.[4]

-

Comparative Pharmacokinetics: Studies in mice and rats have compared the pharmacokinetics of this compound to other antibiotics like ciprofloxacin and ceftazidime. Following intravenous administration, this compound showed higher serum levels than ciprofloxacin but lower than ceftazidime.[6] Its half-life was longer than ceftazidime but shorter than ciprofloxacin.[6]

-

Large Animal Models: The pharmacokinetics of this compound have also been studied in larger animals, such as buffalo calves. A single subcutaneous dose of 5 mg/kg was found to be potentially effective against bacteria with a Minimum Inhibitory Concentration (MIC) of ≤ 0.05 µg/ml.[7][8]

Data Presentation